molecular formula C14H14BrNOS B2954583 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol CAS No. 1232803-89-2

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol

Cat. No.: B2954583
CAS No.: 1232803-89-2
M. Wt: 324.24
InChI Key: MYQSODUELVWOGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol typically involves the reaction of 4-bromophenol with 3-(methylthio)aniline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-2-[(3-methylsulfanylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQSODUELVWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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